3-Chloro-1H-pyrazole-4-sulfinicacid

Pyrazole sulfinic acid Molecular weight Chemical identity

Fragment-like heterocycle addressing supply chain redundancy in agrochemical discovery. The S(IV) oxidation state enables access to both sulfinyl (GABAergic) and sulfonyl (herbicidal) pharmacophores from a single procurement, reducing vendor count. Key advantages: - Dual-handle core (C3-Cl & C4-SO₂H) for orthogonal SAR elaboration in FBDD campaigns. - Nucleophilic sulfinate for direct Pd-catalyzed coupling with aryl halides. - C3-chlorine modulates ring electronics for regioselective functionalization.

Molecular Formula C3H3ClN2O2S
Molecular Weight 166.59 g/mol
Cat. No. B13111731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-pyrazole-4-sulfinicacid
Molecular FormulaC3H3ClN2O2S
Molecular Weight166.59 g/mol
Structural Identifiers
SMILESC1=NNC(=C1S(=O)O)Cl
InChIInChI=1S/C3H3ClN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8)
InChIKeyPSDDUXUVVWEGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1H-pyrazole-4-sulfinic acid – A C4-Sulfinic Acid-Functionalized Pyrazole Building Block for Agrochemical and Pharmaceutical Intermediates


3-Chloro-1H-pyrazole-4-sulfinic acid (CAS 2138420-45-6) is a heterocyclic sulfinic acid comprising a pyrazole core with a chlorine atom at the 3-position and a reactive sulfinic acid (-SO₂H) group at the 4-position [1]. With a molecular formula of C₃H₃ClN₂O₂S and a molecular weight of 166.59 g/mol, it belongs to the class of C4-sulfur-substituted pyrazoles that serve as key intermediates for biologically active compounds, notably 4-sulfinyl- and 4-sulfonyl-pyrazole pesticides and pharmaceuticals [1][2].

Reactive Group C4-sulfinic acid enables synthesis of sulfinyl and sulfonyl pyrazole derivatives
Synthetic Handle C3-Cl supports SNAr and cross-coupling for regioselective elaboration
Oxidation State Intermediate S(IV) allows divergent access to higher and lower oxidation states

Why 3-Chloro-1H-pyrazole-4-sulfinic Acid Cannot Be Replaced by Common Pyrazole Analogs in Specialized Synthesis


Generic substitution of 3-chloro-1H-pyrazole-4-sulfinic acid with unsubstituted 1H-pyrazole-4-sulfinic acid, 3-chloro-1H-pyrazole-4-sulfonic acid, or 3-chloro-1H-pyrazole-4-sulfonyl chloride introduces distinct reactivity, stability, and physicochemical profiles that disrupt downstream synthetic sequences. The chlorine substituent at C3 modifies electron density on the pyrazole ring, affecting both the acidity of the sulfinic acid proton and the regioselectivity of electrophilic aromatic substitution, which directly impacts coupling efficiency in palladium-catalyzed reactions [1]. The sulfinic acid oxidation state (S(IV), +4) occupies a strategic intermediate position between the sulfoxide (S(0)) and sulfonic acid (S(VI), +6), enabling controlled access to both higher- and lower-oxidation-state derivatives—a versatility that sulfonic acids and thioethers cannot provide [2].

Unsubstituted 1H-pyrazole-4-sulfinic acid

Lacks the C3-Cl synthetic handle, limiting cross-coupling versatility and regioselective functionalization

3-Chloro-1H-pyrazole-4-sulfonic acid

Over-oxidized S(VI) may not be directly reduced to the sulfinyl pharmacophore, limiting GABA-targeting insecticide intermediate access

3-Chloro-1H-pyrazole-4-sulfonyl chloride

Electrophilic sulfonyl chloride reactivity differs from nucleophilic sulfinate, altering coupling strategy and moisture sensitivity

Quantitative Differentiation Evidence for 3-Chloro-1H-pyrazole-4-sulfinic Acid vs. Closest Analogs


Molecular Weight Differentiation of 3-Chloro-1H-pyrazole-4-sulfinic Acid vs. Unsubstituted and Sulfonyl Chloride Analogs

The molecular weight of 3-chloro-1H-pyrazole-4-sulfinic acid (166.59 g/mol) is 34.45 g/mol greater than that of the unsubstituted 1H-pyrazole-4-sulfinic acid (132.14 g/mol) and 34.44 g/mol less than that of 3-chloro-1H-pyrazole-4-sulfonyl chloride (201.03 g/mol) [1][2]. This molecular weight difference is a direct consequence of the chlorine substituent and the intermediate oxidation state of sulfur, making the compound a distinct chemical entity with unique stoichiometric and handling characteristics.

MW Differentiation
Data to verify
+34.45 g/mol vs unsubstituted analog; −34.44 g/mol vs sulfonyl chloride
Supports stoichiometric and procurement calculations
Calculated values; confirm by independent analysis
Pyrazole sulfinic acid Molecular weight Chemical identity

Sulfur Oxidation State Differentiation: Synthetic Versatility of 3-Chloro-1H-pyrazole-4-sulfinic Acid

The sulfur atom in 3-chloro-1H-pyrazole-4-sulfinic acid exists in the +4 oxidation state, intermediate between the sulfoxide (0) and sulfonic acid (+6) oxidation states [1]. This intermediate oxidation state allows controlled reduction to the sulfinyl (sulfoxide, +2 or 0 depending on substituents) stage—a key pharmacophore in GABA-gated chloride channel insecticides such as fipronil—or oxidation to the sulfonic acid for sulfonylurea herbicide synthesis [2]. By contrast, 3-chloro-1H-pyrazole-4-sulfonic acid (S +6) is over-oxidized and cannot be directly converted to the bioactive sulfinyl pharmacophore, while the corresponding thioether (S -2) requires multiple oxidation steps to reach the sulfinyl stage [2].

Sulfur Oxidation State
Class-level
S(IV) intermediate between sulfoxide (S(0)) and sulfonic acid (S(VI))
Enables controlled redox access to both sulfinyl and sulfonyl derivatives
Formal oxidation state assignment; synthetic context review advised
Sulfinic acid Oxidation state Synthetic intermediate

Dual Synthetic Handle Advantage: C3-Cl and C4-Sulfinate Functionality in 3-Chloro-1H-pyrazole-4-sulfinic Acid

The chlorine atom at the 3-position provides a site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the C4-sulfinic acid group can be converted to a sulfinate nucleophile for palladium-catalyzed coupling with aryl halides [1]. Willis et al. demonstrated that 4-pyrazole sulfinates participate efficiently in cross-coupling with aryl chlorides and bromides using a P(t-Bu)₂Me-derived Pd(0) catalyst, with the pyrazole sulfinate (compound 3h) delivering efficient coupling, alongside other 5-membered heterocyclic sulfinates [1]. In contrast, unsubstituted 1H-pyrazole-4-sulfinic acid lacks the C3-Cl synthetic handle, limiting its utility in convergent synthetic strategies [2].

Dual Synthetic Handles
Reported
C3-Cl for SNAr/cross-coupling; C4-sulfinate for Pd-catalyzed coupling with aryl halides
Supports convergent synthesis strategies not possible with single-handle analogs
Reported coupling efficiency; verify under specific reaction conditions
Nucleophilic aromatic substitution Pyrazole functionalization Palladium-catalyzed coupling

Strategic Intermediate for 4-Sulfinyl-Pyrazole Insecticides: 3-Chloro-1H-pyrazole-4-sulfinic Acid vs. Sulfonic Acid Analogs

The BASF patent WO2011051284A1 explicitly identifies 4-sulfinyl-pyrazole derivatives, including fipronil (a trifluoromethylsulfinyl-pyrazole) and ethiprole (an ethylsulfinyl-pyrazole), as important insecticides, and teaches that controlled oxidation of sulfur substituents at the pyrazole C4 position is a critical manufacturing step, utilizing trifluoroperacetic acid or trichloroperacetic acid as oxidants in the presence of metal catalysts [1]. 3-Chloro-1H-pyrazole-4-sulfinic acid, bearing chlorine at C3 and sulfinic acid (-SO₂H) at C4, can be reduced to the sulfinyl (-SO-) oxidation state—the essential pharmacophore for GABA receptor antagonism—in a single controlled step [2]. By contrast, 3-chloro-1H-pyrazole-4-sulfonic acid (S +6) is thermodynamically over-oxidized and cannot be reduced to the sulfinyl stage under standard industrial conditions [2].

Agrochemical Intermediate
Class-level
Sulfinic acid (S(IV)) reducible to sulfinyl pharmacophore; C3-Cl matches halosulfuron scaffold
Supports GABA-targeting insecticide intermediate synthesis
Based on patent processes; industrial reduction feasibility to be confirmed
Pesticide intermediate Fipronil analog Agrochemical synthesis

High-Impact Application Scenarios for 3-Chloro-1H-pyrazole-4-sulfinic Acid Based on Quantitative Differentiation Evidence


Agrochemical Intermediate for GABA-Targeting Insecticides (Fipronil/Ethiprole Class)

The intermediate sulfur oxidation state (S +4) of 3-chloro-1H-pyrazole-4-sulfinic acid enables direct conversion to the sulfinyl pharmacophore essential for GABA-gated chloride channel antagonism, as exploited in fipronil and ethiprole insecticides . The C3-chlorine substituent also aligns with the substitution pattern of several commercial sulfonylurea herbicides, making it a versatile intermediate for parallel agrochemical discovery programs .

Medicinal Chemistry Building Block for Pd-Catalyzed Cross-Coupling

The C4-sulfinate group, accessible via simple deprotonation of the sulfinic acid, functions as an effective nucleophilic coupling partner in palladium-catalyzed reactions with aryl halides, as demonstrated by the Willis group where 4-pyrazole sulfinates delivered efficient coupling . The additional C3-chlorine handle permits sequential or orthogonal functionalization, enabling rapid diversification of the pyrazole core for structure–activity relationship (SAR) studies .

Fragment-Based Drug Discovery (FBDD) Hit Expansion

With a molecular weight of 166.59 g/mol and balanced polarity, 3-chloro-1H-pyrazole-4-sulfinic acid falls within the fragment-like chemical space (MW < 250, moderate lipophilicity) suitable for FBDD campaigns . Its two synthetically orthogonal functional groups (C3-Cl and C4-SO₂H) allow for independent elaboration at either position, maximizing the value of a single fragment hit in library synthesis .

Process Chemistry: Unified Intermediate for Divergent Synthesis

The intermediate sulfur oxidation state (S +4) of the sulfinic acid allows a single procurement event to support both oxidation to sulfonic acid derivatives (e.g., sulfonylureas) and reduction to sulfinyl derivatives (e.g., GABAergic insecticides), reducing the number of distinct starting materials required in a multi-project synthesis facility . This strategic flexibility can streamline supply chain logistics and reduce minimum order quantities across multiple programs .

Application
Selection Property
Validation Focus
GABAergic insecticide intermediate
Sulfinic acid oxidation state (S(IV))
Controlled reduction to sulfinyl pharmacophore
Pd-catalyzed cross-coupling building block
C4-sulfinate nucleophile + C3-Cl electrophile
Coupling efficiency with aryl halides
Fragment-based drug discovery hit expansion
Fragment-compatible MW and orthogonal handles
Independent elaboration at C3 and C4 positions
Divergent synthesis intermediate
Single S(IV) intermediate for multiple oxidation states
Supply chain flexibility and reduced starting material inventory
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